Butyl(triphenyl)phosphonium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

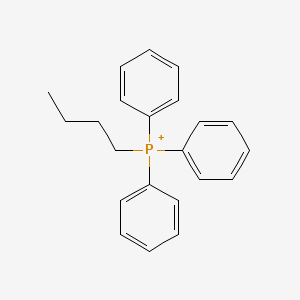

Butyl(triphenyl)phosphonium, also known as this compound, is a useful research compound. Its molecular formula is C22H24P+ and its molecular weight is 319.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Butyl(triphenyl)phosphonium

The synthesis of butyltriphenylphosphonium typically involves the reaction of triphenylphosphine with n-butyl bromide in the presence of a suitable solvent and catalyst. A notable method utilizes ethanol as the solvent and anion-exchange resin as a catalyst, yielding high purity and efficiency:

- Reaction Conditions :

- Triphenylphosphine: 1 mol

- n-Butyl bromide: 0.95 - 1.05 mol

- Ethanol: 800-1200 mL

- Anion-exchange resin: 2-10 g

- Reaction time: 20-30 hours at reflux

This method has been reported to achieve yields exceeding 97% with product purity above 99% .

Biological Applications

This compound salts have shown promising biological activities, particularly in cancer research. Studies have demonstrated their cytotoxic effects against various cancer cell lines, including HeLa and K562 cells.

- Cytotoxic Activity :

Data Table: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| HeLa | <5 | 12 times more potent |

| K562 | <5 | 17 times more potent |

Catalytic Applications

This compound is recognized for its catalytic properties, particularly in organic synthesis. It has been effectively utilized as a phase transfer catalyst in ultrasound-assisted oxidative desulfurization processes.

- Catalytic Efficiency :

Case Study: Ultrasound-Assisted Oxidative Desulfurization

In a study examining the use of butyltriphenylphosphonium bromide in oxidative desulfurization:

- The compound was found to significantly improve reaction rates and yields compared to traditional methods.

- This application highlights its role in environmental chemistry by facilitating the removal of sulfur compounds from fuels.

Pharmaceutical Applications

The compound's unique structure allows it to serve as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects.

Case Study: Anticancer Drug Development

Research into phosphonium salts has led to the development of novel drug candidates targeting specific cancer types. Modifications to the butyltriphenylphosphonium structure have been shown to enhance biological activity and selectivity against cancer cells.

Eigenschaften

IUPAC Name |

butyl(triphenyl)phosphanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVHTMLFDWFAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24P+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276471 |

Source

|

| Record name | butyl(triphenyl)phosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22444-89-9 |

Source

|

| Record name | butyl(triphenyl)phosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.